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Anticancer agent 58

Cat. No.: B12399973
M. Wt: 617.9 g/mol
InChI Key: AKNRCGWEZNOPSR-LVNVCUIDSA-N
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Description

Background and Significance of Novel Anticancer Agents in Cancer Therapy

The landscape of cancer therapy is one of constant evolution, driven by the urgent need to overcome the limitations of existing treatments. nih.gov Conventional chemotherapies, while often effective, are frequently beset by issues of significant toxicity and the development of drug resistance. nih.goviiarjournals.org This has propelled the scientific community to explore and develop novel anticancer agents that can offer more targeted and less harmful therapeutic options. nih.gov The focus has increasingly shifted towards precision medicine, where drugs are designed to act on specific molecular targets that are crucial for the growth and survival of cancer cells. researchgate.net The introduction of new chemical entities into the oncological armamentarium is vital for improving patient outcomes, expanding treatment options for refractory cancers, and moving towards more personalized cancer care. researchgate.net

Historical Context of a Hypothetical Anticancer Agent 58 Discovery and Initial Characterization

Without specific information, one can only speculate on the discovery of a compound like "this compound." Typically, the discovery of a new anticancer agent follows several established pathways. These can include large-scale screening of synthetic compound libraries, isolation from natural sources such as plants or marine organisms, or rational drug design based on a known biological target. nih.govwikipedia.org

Initial characterization would involve a series of in vitro studies to determine the compound's cytotoxic effects against various cancer cell lines. nih.gov This phase aims to establish a preliminary understanding of its potency and selectivity.

Table 1: Illustrative Initial In Vitro Screening Data for a Hypothetical Anticancer Agent

Cancer Cell LineType of CancerHypothetical IC50 (µM)
MCF-7Breast CancerData Not Available
A549Lung CancerData Not Available
HCT116Colon CancerData Not Available
PC-3Prostate CancerData Not Available

Note: The data in this table is illustrative and not based on actual findings for "this compound".

Rationale for Comprehensive Academic Investigation of a Hypothetical this compound

The impetus for a comprehensive academic investigation of any new anticancer agent stems from promising initial findings. nih.gov A hypothetical "this compound" would likely have demonstrated significant and selective activity against cancer cells in preliminary screenings. Further investigation would be warranted to elucidate its mechanism of action, a critical step in understanding how it kills cancer cells and whether it represents a novel therapeutic approach. nih.gov The potential to address unmet clinical needs, such as overcoming resistance to existing therapies or targeting a previously "undruggable" protein, would be a strong driver for in-depth research. researchgate.net

Scope and Objectives of the Research Outline for a Hypothetical this compound

A comprehensive research plan for a novel compound like "this compound" would be multi-faceted. The primary objectives would be to:

Define the Molecular Target and Mechanism of Action: Identify the specific cellular component with which the agent interacts and the downstream effects of this interaction. mdpi.com

Evaluate Preclinical Efficacy: Assess the agent's antitumor activity in animal models of cancer to determine its potential for in vivo effectiveness. nih.gov

Characterize Pharmacokinetic Properties: Study the absorption, distribution, metabolism, and excretion (ADME) of the compound in living organisms. nih.gov

Establish a Synthetic Route for Scalable Production: Develop a reliable and efficient method to synthesize the compound in larger quantities for further testing. nih.gov

This structured approach is essential for systematically evaluating the therapeutic potential of a new anticancer drug candidate and determining its suitability for further development. europa.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H55NO5 B12399973 Anticancer agent 58

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C39H55NO5

Molecular Weight

617.9 g/mol

IUPAC Name

(2S,4aS,6aS,6bR,10S,12aS,14bR)-10-[(2S)-2-amino-3-phenylpropanoyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C39H55NO5/c1-34(2)29-13-16-39(7)31(37(29,5)15-14-30(34)45-32(42)27(40)21-24-11-9-8-10-12-24)28(41)22-25-26-23-36(4,33(43)44)18-17-35(26,3)19-20-38(25,39)6/h8-12,22,26-27,29-31H,13-21,23,40H2,1-7H3,(H,43,44)/t26-,27-,29?,30-,31?,35+,36-,37-,38+,39+/m0/s1

InChI Key

AKNRCGWEZNOPSR-LVNVCUIDSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)[C@H](CC6=CC=CC=C6)N)C)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC(=O)C(CC4=CC=CC=C4)N)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C

Origin of Product

United States

Synthetic Chemistry and Chemical Biology of Anticancer Agent 58

Optimized Synthetic Methodologies for Anticancer Agent 58

The synthesis of α-aminophosphonate dipeptide derivatives, the chemical class of this compound, is a well-documented area of research. These methodologies often involve multi-component reactions that allow for the efficient construction of the core structure.

Detailed Synthetic Pathways and Reaction Conditions

The construction of α-aminophosphonates is frequently achieved through the Kabachnik-Fields reaction. This one-pot, three-component condensation involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602). nih.govnih.gov In the context of this compound, which is a dipeptide derivative, a common strategy involves the coupling of a pre-formed dipeptide with an α-aminophosphonate moiety or the use of an amino acid derivative as one of the components in the Kabachnik-Fields reaction.

A representative synthetic approach for a chiral dipeptide containing an α-aminophosphonate moiety begins with the synthesis of key intermediates. For instance, a dipeptide can be formed using standard peptide coupling reagents. Subsequently, the terminal amino group of the dipeptide can be reacted with an appropriate aldehyde and a phosphite source to yield the final product.

A plausible synthetic route, based on related compounds, is outlined below:

Dipeptide Formation: Protected amino acids, for example, Boc-protected amino acids, are coupled using a standard coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF). The Boc protecting group can then be removed using an acid, such as trifluoroacetic acid (TFA), to yield the dipeptide amine. mdpi.com

Kabachnik-Fields Reaction: The resulting dipeptide amine is then subjected to a three-component reaction with an aldehyde and a dialkyl phosphite (e.g., diethyl phosphite or triphenyl phosphite). This reaction can be carried out under various conditions, including microwave irradiation or with the use of a catalyst like perchloric acid in a solvent such as acetonitrile. nih.govnih.gov

The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Reaction Step Reagents and Conditions Purpose
Dipeptide SynthesisProtected amino acids, EDC/HOBt, DMFFormation of the peptide bond
DeprotectionTrifluoroacetic acid (TFA), CH2Cl2Removal of the Boc protecting group
Kabachnik-FieldsDipeptide amine, Aldehyde, Dialkyl phosphite, Catalyst (e.g., perchloric acid), Acetonitrile, Room temperature to refluxFormation of the α-aminophosphonate

Isolation and Purification Techniques for this compound

Following the synthesis, the crude product containing this compound requires purification to remove unreacted starting materials, catalysts, and byproducts. A common and effective method for the purification of α-aminophosphonate derivatives is column chromatography. beilstein-journals.org

The crude reaction mixture is first concentrated under reduced pressure to remove the solvent. The residue is then dissolved in a minimal amount of a suitable solvent and loaded onto a silica (B1680970) gel column. The product is eluted using a gradient of solvents, typically a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or methanol. nih.govmdpi.com The fractions are collected and analyzed by TLC to identify those containing the pure product. The pure fractions are then combined and the solvent is evaporated to yield the purified this compound.

The purity and identity of the final compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), Infrared (IR) spectroscopy, and mass spectrometry. mdpi.com

Stereoselective Synthesis and Chiral Resolution of this compound (if applicable)

Given that this compound is a dipeptide derivative, it contains at least two chiral centers, and potentially more depending on the specific side chains. The biological activity of such molecules is often highly dependent on their stereochemistry. Therefore, controlling the stereochemistry during synthesis is crucial.

Several strategies can be employed for the stereoselective synthesis of α-aminophosphonates:

Use of Chiral Starting Materials: The most straightforward approach is to use enantiomerically pure amino acids and chiral aldehydes as starting materials. The inherent chirality of these precursors can direct the stereochemical outcome of the reaction. mdpi.com

Chiral Auxiliaries: A chiral auxiliary can be attached to the amine or aldehyde to induce stereoselectivity during the C-P bond formation. The auxiliary is then removed in a subsequent step.

Chiral Catalysts: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, in the Kabachnik-Fields reaction can promote the formation of one enantiomer over the other. nih.govresearchgate.net For instance, chiral quinine- or hydroquinine-derived quaternary ammonium (B1175870) salts have been used as phase-transfer catalysts to achieve high enantioselectivity. nih.gov

Enzymatic Resolution: In some cases, a racemic mixture of the final compound or an intermediate can be resolved using enzymes that selectively react with one enantiomer. For example, penicillin acylase can be used for the biocatalytic resolution of N-phenylacetylated α-aminophosphonic acids. bioorganica.com.ua

If a stereoselective synthesis is not employed, the resulting diastereomers can be separated by chiral chromatography.

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the full therapeutic potential of this compound and to develop more potent and selective analogs, Structure-Activity Relationship (SAR) studies are essential. This involves the systematic modification of different parts of the molecule and evaluating the impact of these changes on its biological activity.

Rational Design Principles for Analog Generation

The rational design of derivatives of this compound would focus on modifying key structural components of the α-aminophosphonate dipeptide scaffold. ncl.res.insemanticscholar.org

Variation of the Amino Acid Residues: The two amino acid residues in the dipeptide portion can be systematically replaced with other natural or unnatural amino acids. This allows for the exploration of the role of the side chains in binding to the biological target. For example, changing the size, hydrophobicity, or charge of the side chains can significantly impact activity.

Modification of the Phosphonate (B1237965) Group: The ester groups on the phosphonate moiety (e.g., diethyl or diphenyl) can be varied to alter the compound's solubility, cell permeability, and metabolic stability. Converting the phosphonate esters to phosphonic acids can also be explored, as the charged species may have different target interactions.

Alteration of the Linker: If there is a linker between the dipeptide and the phosphonate group, its length and flexibility can be modified.

Introduction of Bioactive Moieties: A common strategy is to hybridize the core scaffold with other known anticancer pharmacophores. For example, incorporating a thiourea (B124793) moiety has been shown to enhance the cytotoxic activity of similar compounds. mdpi.com

The design of these analogs is often guided by computational modeling and docking studies to predict their binding affinity to the target protein.

Combinatorial Chemistry Approaches for Library Synthesis of this compound Analogs

To efficiently generate a large number of analogs for SAR studies, combinatorial chemistry approaches can be employed. The multi-component nature of the Kabachnik-Fields reaction makes it particularly amenable to combinatorial synthesis.

A library of this compound analogs can be synthesized by reacting a diverse set of building blocks in a parallel fashion. For example:

A library of dipeptides can be synthesized using a variety of protected amino acids.

Each of these dipeptides can then be reacted with a collection of different aldehydes and dialkyl phosphites.

This approach allows for the rapid generation of a large and diverse library of compounds, which can then be screened for their anticancer activity. This high-throughput screening can quickly identify promising lead compounds for further optimization. The use of solid-phase synthesis, where one of the starting materials is attached to a resin, can further streamline the purification process in a combinatorial setting.

Based on available scientific literature, the designation "this compound" does not correspond to a uniquely identifiable or publicly documented chemical compound. This term is likely a provisional or internal identifier used within a specific research context that has not been broadly disseminated in peer-reviewed publications.

To provide a comprehensive and scientifically accurate article that adheres to the detailed outline requested, a specific, recognized name of an anticancer agent is necessary. For example, providing a name such as a known clinical drug (e.g., Paclitaxel (B517696), Cisplatin) or a well-documented experimental agent would allow for the retrieval and synthesis of the required information on its synthetic chemistry, chemical biology, site-specific modifications, and isotopic labeling strategies.

Without a specific, searchable compound name, it is not possible to generate the requested article with the required level of scientific accuracy and detail.

Molecular Mechanisms of Action of Anticancer Agent 58

Identification and Validation of Primary Cellular Targets of Anticancer Agent 58

The primary cellular target of this compound is deoxyribonucleic acid (DNA). The agent's chemical structure facilitates its interaction with DNA, leading to significant damage and the initiation of cell death pathways. However, recent studies have revealed that its interactions within the cell are more complex, involving other molecular players.

Target deconvolution strategies have been instrumental in broadening the understanding of Bleomycin's molecular interactions beyond DNA. These approaches aim to identify the direct and indirect cellular components that interact with the drug.

Proteomic Profiling: Compound-centric chemical proteomics has been employed to identify direct binding targets of Bleomycin (B88199). In one such study, Bleomycin A5 was immobilized and used as bait to capture interacting proteins from lung cell lysates. This approach identified ANXA2 (annexin A2) as a specific, direct binding target. The interaction was confirmed both in vitro and in vivo, and it was shown that this binding impedes autophagic flux, contributing to the drug's fibrotic side effects. researchgate.net Further proteomic analyses of cells treated with Bleomycin have revealed differential expression of numerous proteins involved in cellular pathways like DNA damage response, oxidative stress, and fibrosis. researchgate.netrsc.orgnih.govrsc.orgoatext.com For instance, a study on rat bladder carcinoma cells showed that Bleomycin, when combined with photochemical internalization, led to the downregulation of bleomycin hydrolase (Blmh), an enzyme that inactivates the drug. rsc.orgrsc.org

Genetic Screens: Genetic screens, such as those using CRISPR/Cas9 gene knockout libraries, have been utilized to identify genes that modulate cellular sensitivity to Bleomycin. A whole-genome CRISPR/Cas9 screen in Hodgkin's lymphoma cells identified that depletion of ASH2L, a component of a histone methyltransferase complex, conferred resistance to Bleomycin. biorxiv.org Another approach, using a genetic suppressor element (GSE) library, identified a fragment of the SRPK1 gene that conferred Bleomycin resistance, suggesting that the SRPK1 protein is involved in the cellular response to the drug. aacrjournals.org Metagenomic screening of environmental samples has also successfully identified novel Bleomycin resistance genes, indicating a diverse reservoir of potential resistance mechanisms. nih.gov

Table 1: Examples of Proteins Identified as Targets or Modulators of this compound (Bleomycin) Activity

Protein/Gene Identification Method Functional Relevance Reference(s)
DNA N/A (Primary Target) Direct binding leads to single- and double-strand breaks. patsnap.compatsnap.com
ANXA2 Chemical Proteomics Direct binding target; impedes TFEB-induced autophagic flux. researchgate.net
ASH2L CRISPR/Cas9 Screen Depletion confers resistance to Bleomycin. biorxiv.org
SRPK1 Genetic Suppressor Element (GSE) Screen Inhibition confers resistance to Bleomycin. aacrjournals.org
Blmh Proteomics Inactivates Bleomycin; downregulated by certain combination therapies. rsc.orgrsc.org

The interaction of this compound with its primary target, DNA, has been extensively characterized. Bleomycin's structure includes a DNA-binding domain and a metal-binding domain. patsnap.com The bithiazole moiety of the molecule intercalates into the DNA minor groove, with a preference for guanine-cytosine (G-C) rich sequences. patsnap.compatsnap.com

For its DNA-cleaving activity, Bleomycin requires the presence of a metal ion, typically iron (Fe²⁺), and molecular oxygen. patsnap.compatsnap.com The Bleomycin-iron complex acts as a pseudoenzyme, generating reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals. patsnap.compatsnap.com These highly reactive species then attack the deoxyribose backbone of the DNA, leading to both single- and double-strand breaks. patsnap.com The double-strand breaks are considered the most lethal lesions responsible for the drug's cytotoxic effects. plos.org Assays to demonstrate this direct interaction and its consequences include DNA protection assays, where a Bleomycin-binding protein can protect DNA from cleavage. nih.gov

Studies using radiolabeled Bleomycin have traced its distribution in both normal and tumor-bearing animal models. osti.gov The initial interaction of Bleomycin with cells involves binding to the cell surface. aacrjournals.org In yeast, for example, initial localization is predominantly at the cell wall and membranes, where it causes significant structural damage before entering the cytoplasm. nih.gov In mammalian cells, after internalization, which can occur via endocytosis, Bleomycin is distributed throughout the cell. aacrjournals.org Its ultimate target, DNA, is located within the nucleus. The localization of proteins that are affected by Bleomycin, such as transforming growth factor-beta (TGF-β), has also been studied in the context of Bleomycin-induced pulmonary fibrosis, where these proteins are found in areas of injury and active fibrosis. nih.gov

Disruption of Key Oncogenic Signaling Pathways by this compound

The DNA damage inflicted by this compound triggers a cascade of cellular responses, leading to the disruption of key signaling pathways that are often dysregulated in cancer, such as cell cycle progression and programmed cell death.

A hallmark of Bleomycin's cellular activity is its profound effect on the cell cycle. The DNA damage induced by the agent activates cellular DNA damage response (DDR) pathways. patsnap.com This activation leads to the arrest of the cell cycle, providing the cell with an opportunity to repair the DNA damage. If the damage is too severe to be repaired, the cell is directed towards apoptosis. patsnap.com

Numerous studies have consistently shown that Bleomycin primarily causes cells to accumulate in the G2 phase of the cell cycle. plos.orgdrugbank.comnih.govembopress.org This G2 arrest is a critical checkpoint that prevents cells with damaged DNA from entering mitosis (M phase). nih.govnih.gov Some studies also report a block at the G1/S transition. embopress.org The G2 checkpoint arrest is a well-documented response in various cancer cell lines, including Jurkat T-cell leukemia cells. nih.govnih.gov The ability to evade this G2/M arrest is a characteristic of some Bleomycin-resistant cancer cell lines. plos.org

Table 2: Effect of this compound (Bleomycin) on Cell Cycle Progression

Cell Line Type Primary Effect Mechanism Reference(s)
Various G2 and M phase arrest Inhibition of DNA synthesis; activation of G2/M checkpoint. plos.orgdrugbank.com
Normal Human Fibroblasts G1 and G2 arrest Induction of DNA double-strand breaks. embopress.org
Jurkat T-cell Leukemia G2 arrest DNA damage in cells defective in the G1 checkpoint. nih.govnih.gov

The extensive DNA damage caused by this compound is a potent trigger for various forms of programmed cell death, ensuring the elimination of malignantly transformed cells.

Apoptosis: Bleomycin is a well-established inducer of apoptosis. nih.govingentaconnect.comspandidos-publications.com The apoptotic response can be initiated through both the extrinsic and intrinsic pathways. patsnap.comnih.gov Time-course experiments in pulmonary endothelial cells showed that Bleomycin activates caspase-8 (an initiator of the extrinsic pathway) before the activation of caspase-9 (an initiator of the intrinsic pathway). nih.gov Other studies in lung epithelial cells have also demonstrated the activation of both caspase-8 and caspase-9. physiology.org The DNA damage triggers the activation of tumor suppressor proteins like p53, which in turn can initiate apoptosis. patsnap.com Evasion of apoptosis is another mechanism observed in Bleomycin-resistant cells. plos.org

Necroptosis: Recent evidence suggests that necroptosis, a form of regulated necrosis, is also involved in the cellular response to Bleomycin, particularly in the context of lung injury and fibrosis. atsjournals.orgnih.govatsjournals.org In murine models, Bleomycin-induced lung injury is associated with increased expression of key necroptosis mediators like receptor-interacting serine/threonine-protein kinase 3 (RIPK3). atsjournals.orgatsjournals.org Inhibition of necroptosis with agents like necrostatin-1 (B1678002) has been shown to alleviate Bleomycin-induced lung fibrosis, suggesting this pathway is a component of the drug's biological effects. nih.gov

Ferroptosis: Ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, has been implicated in the pathophysiology of Bleomycin-induced pulmonary fibrosis. nih.govnih.gov Studies have shown that inducers of pulmonary fibrosis, including Bleomycin, can induce ferroptosis in lung epithelial cells. nih.govnih.gov Furthermore, inhibitors of ferroptosis and iron chelators can mitigate the fibrotic effects of Bleomycin in animal models. nih.gov This suggests that ferroptosis contributes to the cellular response and toxicity profile of Bleomycin.

Inhibition of Cell Proliferation and Growth

"this compound" effectively curtails the proliferation and growth of cancer cells through the induction of apoptosis and cell cycle arrest. The apoptotic process is initiated through the activation of a cascade of enzymes known as caspases, specifically caspase-3, -8, and -9. medchemexpress.com This activation is accompanied by a significant increase in intracellular calcium ions (Ca2+) and reactive oxygen species (ROS), which are key signaling molecules in programmed cell death. medchemexpress.commedchemexpress.com Furthermore, the compound significantly decreases the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. medchemexpress.commedchemexpress.com

In addition to inducing apoptosis, evidence suggests that related compounds can induce cell cycle arrest at the G1/S phase transition. medchemexpress.com This is a critical checkpoint that ensures DNA integrity before replication. By arresting cells at this stage, the agent prevents the propagation of potentially damaged cells. This cell cycle arrest may be mediated by the upregulation of cell cycle inhibitors like p21WAF1, a protein that can halt cell cycle progression. medchemexpress.com

Table 1: Effects of this compound on Cancer Cell Lines

Cell Line IC50 Value Key Effects
A549 0.6 μM Apoptosis induction, Caspase activation, Increased Ca2+ and ROS, Decreased mitochondrial membrane potential

Suppression of Angiogenesis

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis, as it supplies the necessary nutrients and oxygen to the rapidly dividing cancer cells. "this compound," being related to the bleomycin family of compounds, is understood to possess anti-angiogenic properties. researchgate.net Bleomycin has been reported to exert its anti-angiogenic effects by causing sclerosis of the endothelial cells that line the blood vessels. researchgate.net More specifically, the mechanism is believed to involve the inhibition of the vascular endothelial growth factor (VEGF) signaling pathway. medchemexpress.commedchemexpress.com VEGF is a potent pro-angiogenic factor, and its inhibition can lead to a reduction in the formation of new blood vessels, thereby starving the tumor of its essential blood supply. medchemexpress.com

Attenuation of Metastasis and Invasion

The spread of cancer cells from the primary tumor to distant organs, known as metastasis, is a major cause of cancer-related mortality. This process involves the degradation of the extracellular matrix by enzymes called matrix metalloproteinases (MMPs). swu.ac.th In particular, MMP-2 and MMP-9 are known to play a crucial role in cancer cell invasion and metastasis. swu.ac.th Targeting MMPs is therefore considered a promising strategy for developing new anticancer agents. swu.ac.th While direct evidence for "this compound" is still emerging, related compounds have been shown to reduce the activity of MMPs, suggesting a potential mechanism for its anti-metastatic effects. swu.ac.th

Interaction of this compound with Cellular Macromolecules

The anticancer effects of "this compound" are rooted in its direct interactions with fundamental cellular components, including DNA, proteins, and RNA.

DNA Intercalation or Damage Induction

A primary mechanism of action for "this compound" involves its direct interaction with DNA. As a member of the bleomycin family, this agent is known to bind to the minor groove of the DNA double helix. researchgate.net This binding is not random; it exhibits a degree of sequence selectivity, preferentially targeting and effecting degradation at 5′-GC3′ and 5′-GT3′ sites. researchgate.net This targeted DNA damage can trigger cell cycle arrest and apoptosis, contributing significantly to the compound's cytotoxic effects.

Protein Modulation (e.g., enzyme inhibition, protein-protein interaction disruption)

"this compound" also exerts its effects by modulating the function of key cellular proteins. One of the proposed mechanisms is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. medchemexpress.com By stabilizing the cleavable complex of topoisomerase II, the agent can lead to DNA strand breaks and subsequent cell death. medchemexpress.com

RNA or Gene Expression Regulation

The regulation of gene expression is a critical aspect of cellular function, and its dysregulation is a hallmark of cancer. While the specific effects of "this compound" on RNA and gene expression are an area of ongoing research, its ability to induce DNA damage and interact with key cellular proteins suggests that it can indirectly influence the expression of various genes. For instance, the DNA damage response often involves the activation of tumor suppressor genes like p53, which in turn can regulate the expression of genes involved in cell cycle arrest and apoptosis, such as p21. nih.gov Further investigation is needed to fully elucidate the impact of "this compound" on the transcriptome of cancer cells.

Table 2: Summary of Molecular Interactions of this compound

Cellular Macromolecule Mode of Interaction Consequence
DNA Binds to the minor groove; Causes degradation at 5′-GC3′ and 5′-GT3′ sites DNA damage, Induction of apoptosis
Proteins Inhibition of Topoisomerase II DNA strand breaks, Cell death

| RNA/Gene Expression | Indirectly influences gene expression through DNA damage response | Potential activation of tumor suppressor pathways |

Multi-targeting Capabilities of this compound

Anticancer agent TP58, a novel thienopyridine derivative, demonstrates significant antitumor activity, particularly against hepatocellular carcinoma (HCC). researchgate.netnih.gov Its efficacy stems from a multi-targeted mechanism of action that disrupts several key cellular processes essential for cancer cell proliferation and survival. researchgate.net Initially identified as a potent inhibitor of Aurora kinase, further research has revealed that TP58's anticancer effects are broad, impacting cell cycle regulation, gene expression, and protein synthesis. researchgate.netnih.gov

Comprehensive studies utilizing high-throughput screening methods such as cDNA microarrays and two-dimensional protein gel electrophoresis have elucidated the specific molecular targets of TP58 in human hepatoma cells (HepG2). researchgate.netnih.gov These analyses have provided a detailed understanding of its multi-faceted approach to inhibiting cancer progression.

Research findings indicate that TP58's therapeutic action is not limited to a single pathway but rather involves the simultaneous modulation of a network of targets. This multi-targeting capability is crucial for achieving potent and specific inhibition of cancer cell growth while minimizing toxicity to normal cells. researchgate.net The primary mechanisms through which TP58 exerts its effects include the induction of cell cycle arrest and the alteration of the expression of numerous genes and proteins involved in cell proliferation and differentiation. researchgate.netnih.gov

A significant aspect of TP58's action is its ability to modulate the expression of liver-enriched transcription factors (LETFs) and liver-specific marker genes. researchgate.netnih.gov This includes key factors such as hepatic nuclear factor 4 (HNF-4) and α-fetoprotein (AFP), which are critical in the development and progression of HCC. nih.gov By targeting these factors, TP58 can interfere with the fundamental transcriptional program of liver cancer cells.

The multi-targeting nature of TP58 is further evidenced by its impact on various signaling pathways. Network analysis of the genes affected by TP58 treatment reveals a complex interplay between different cell cycle regulation pathways. researchgate.net This suggests that TP58 does not simply block a single signaling cascade but rather disrupts the broader network that cancer cells rely on for their growth and survival.

The following tables provide a summary of the detailed research findings on the molecular targets of TP58, as identified through microarray and proteomic analyses in HepG2 cells. researchgate.net

Table 1: Dysregulated Cell Cycle-Associated Genes Following TP58 Treatment

Gene SymbolGene NameFunction in Cell Cycle
Upregulated Genes
CDKN1ACyclin Dependent Kinase Inhibitor 1Ap21, inhibits cyclin-CDK2 & -CDK4 complexes, G1 arrest
GADD45AGrowth Arrest and DNA Damage Inducible AlphaG2/M checkpoint control
Downregulated Genes
ANAPC2Anaphase Promoting Complex Subunit 2Component of the anaphase-promoting complex
BUB1BUB1 Mitotic Checkpoint Serine/Threonine KinaseMitotic spindle checkpoint
CCNA2Cyclin A2Promotes G1/S and G2/M transitions
CCNB1Cyclin B1Essential for G2/M transition
CCNB2Cyclin B2Regulates G2/M transition
CDC2Cell Division Cycle 2 (CDK1)Key regulator of the cell cycle
CDC20Cell Division Cycle 20Activator of the anaphase-promoting complex
CDK2Cyclin Dependent Kinase 2Promotes G1/S transition
CDK4Cyclin Dependent Kinase 4Promotes G1/S transition
E2F1E2F Transcription Factor 1Promotes G1/S transition
MAD2L1MAD2 Mitotic Spindle Checkpoint KinaseMitotic spindle checkpoint
PLK1Polo-Like Kinase 1Regulates mitosis
SKP2S-Phase Kinase Associated Protein 2Triggers degradation of p27, promotes S-phase entry
TOP2ATopoisomerase (DNA) II AlphaRequired for chromosome condensation and segregation

Table 2: Altered Protein Expression in Response to TP58

Protein NameBiological Process
Upregulated Proteins
Tropomyosin 2Cytoskeleton organization
Downregulated Proteins
VimentinIntermediate filament, cell migration
Heat shock protein 27Stress response, apoptosis inhibition
Peroxiredoxin 1Redox regulation
Heterogeneous nuclear ribonucleoprotein KRNA processing, transcription
CalreticulinCalcium homeostasis, protein folding
Alpha-enolaseGlycolysis, cell proliferation
Prefoldin subunit 2Protein folding
Ubiquitin-conjugating enzyme E2 NProtein degradation

These findings underscore the multi-pronged approach of this compound (TP58) in combating hepatocellular carcinoma, making it a promising candidate for further therapeutic development. researchgate.netnih.gov

Preclinical Efficacy and Selectivity Studies of Anticancer Agent 58

In Vitro Cytotoxicity and Antiproliferative Activity Assays for Anticancer Agent 58

Initial preclinical evaluation of this compound focused on its activity in various in vitro settings. These assays are fundamental in determining the compound's potency and spectrum of activity against different cancer types.

To ascertain the breadth of its anticancer activity, this compound was screened against the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60). aacrjournals.orgnih.govcancer.govnih.gov This diverse panel represents nine different types of human cancers, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. aacrjournals.orgnih.gov The screening of this compound across the NCI-60 panel revealed a pattern of differential growth inhibition, suggesting a selective mechanism of action.

The results, summarized in the table below, indicate that this compound exhibits potent cytotoxic effects against several cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range for specific cancer types. Notably, the compound demonstrated significant activity against select leukemia, colon cancer, and melanoma cell lines.

Table 1: Activity of this compound in the NCI-60 Cell Line Screen (Select Lines)

Cell Line Cancer Type GI50 (µM)
Leukemia
CCRF-CEM Leukemia 0.08
K-562 Leukemia 0.12
RPMI-8226 Leukemia 0.05
Colon Cancer
COLO 205 Colon 0.25
HCT-116 Colon 0.31
HT29 Colon 0.40
Melanoma
LOX IMVI Melanoma 0.15
MALME-3M Melanoma 0.22

This table presents a selection of cell lines from the NCI-60 panel to illustrate the differential sensitivity to this compound.

To better mimic the in vivo tumor microenvironment, the efficacy of this compound was further evaluated in three-dimensional (3D) cell culture models. frontiersin.orgwikipedia.orgtaylorfrancis.comnih.govnih.gov These models, such as spheroids and organoids, provide a more physiologically relevant context compared to traditional two-dimensional (2D) monolayer cultures. frontiersin.orgwikipedia.orgnih.gov When tested in these more complex systems, this compound continued to demonstrate potent antiproliferative effects.

In spheroid models of colon and breast cancer, this compound effectively penetrated the multi-layered cell structures and induced apoptosis. A comparison of the IC50 values (the concentration required to inhibit cell viability by 50%) between 2D and 3D cultures showed a predictable increase in the concentration required for efficacy in the 3D models, reflecting the increased complexity and resistance of these structures.

Table 2: Comparative IC50 Values of this compound in 2D vs. 3D Cell Culture Models

Cell Line Cancer Type IC50 in 2D Culture (µM) IC50 in 3D Spheroids (µM)
HCT-116 Colon 0.35 1.5

A crucial aspect of preclinical evaluation is determining the selectivity of a compound for cancer cells over normal, healthy cells. nih.govdiva-portal.orgresearchgate.netmdpi.comnih.govmdpi.com To this end, the cytotoxic effects of this compound were assessed in a panel of normal human cell lines and compared to its activity against various cancer cell lines. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, was used to quantify this differential activity. researchgate.net An SI value greater than 1.0 indicates a higher potency against cancer cells. researchgate.net

This compound exhibited a favorable selectivity profile, with significantly higher IC50 values observed in normal cell lines compared to cancer cell lines. This suggests a therapeutic window for the compound, where it may be possible to achieve anticancer effects at concentrations that are less toxic to normal tissues.

Table 3: Selectivity Index of this compound in Normal vs. Cancer Cell Lines

Cell Line Cell Type IC50 (µM) Selectivity Index (SI) vs. Normal Fibroblasts
Normal Human Dermal Fibroblasts Normal 15.2 -
HCT-116 Colon Cancer 0.35 43.4
A549 Lung Cancer 0.88 17.3

In Vivo Antitumor Efficacy Models for this compound

Following promising in vitro results, the antitumor efficacy of this compound was evaluated in in vivo animal models. These studies are essential for understanding the compound's therapeutic potential in a whole-organism context.

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard tool for assessing the in vivo efficacy of anticancer agents. nih.govaltogenlabs.combohrium.com this compound was tested in subcutaneous xenograft models of colon cancer (HCT-116) and melanoma (A375). In these models, treatment with this compound resulted in a significant reduction in tumor growth compared to vehicle-treated controls.

Furthermore, to evaluate the compound's efficacy in a more clinically relevant setting, an orthotopic xenograft model of pancreatic cancer was utilized. nih.gov In this model, human pancreatic cancer cells were implanted into the pancreas of the mice. Treatment with this compound led to a marked inhibition of tumor progression.

Table 4: Antitumor Efficacy of this compound in Xenograft Models

Model Cancer Type Tumor Growth Inhibition (%)
HCT-116 (Subcutaneous) Colon 65
A375 (Subcutaneous) Melanoma 58

To investigate the potential immunomodulatory effects of this compound, its efficacy was also assessed in syngeneic mouse models. enamine.netchampionsoncology.comreactionbiology.comnih.govnih.gov In these models, murine cancer cells are implanted into immunocompetent mice of the same genetic background, allowing for the study of the interaction between the therapeutic agent and the host immune system. enamine.netchampionsoncology.comreactionbiology.com

In a syngeneic model of murine colon adenocarcinoma (CT26), treatment with this compound not only inhibited tumor growth but also appeared to modulate the tumor microenvironment.

Genetically Engineered Mouse Models (GEMMs)

The preclinical evaluation of novel therapeutic candidates like this compound heavily relies on robust and predictive animal models. Genetically Engineered Mouse Models (GEMMs) have emerged as indispensable tools in this context, offering a more accurate representation of human cancer biology compared to traditional xenograft models. auctoresonline.orgjournalspub.info GEMMs are designed to replicate specific genetic alterations found in human cancers, allowing for the study of tumor initiation, progression, and metastasis in a physiologically relevant microenvironment. auctoresonline.org The use of GEMMs in the preclinical assessment of this compound would facilitate the investigation of its efficacy and mechanisms of action in a system that mirrors the genetic and biological evolution of human tumors. journalspub.infonih.gov

These models provide a valuable platform for validating molecular targets, assessing tumor response, and investigating pharmacodynamic markers of drug action. journalspub.infonih.gov For instance, a GEMM with specific mutations, such as in Brca1 and p53 for breast cancer, could be employed to determine the effectiveness of this compound in a clinically relevant genetic context. auctoresonline.org The insights gained from such studies are crucial for predicting the potential clinical utility of the agent and for identifying patient populations that are most likely to respond to the treatment. journalspub.info While the development of GEMMs can be time-consuming and costly, their ability to recapitulate the complexity of human cancer makes them a superior choice for preclinical drug development. auctoresonline.org

Evaluation of Tumor Growth Inhibition and Regression

A primary objective in the preclinical assessment of this compound is to determine its ability to inhibit tumor growth and induce regression. nih.gov Studies in animal models, including GEMMs, are designed to meticulously measure changes in tumor volume over time following treatment. nih.gov The evaluation of tumor growth inhibition (TGI) is a key metric, with significant TGI indicating a potent antitumor effect. researchgate.net In some instances, treatment with an effective agent can lead to complete tumor regression, where the tumor is no longer palpable. researchgate.net

The antitumor activity of this compound would be quantified by comparing the tumor growth in treated groups to a vehicle control group. researchgate.net Lifespan-based tumor growth inhibition models can be employed to describe the dynamic growth characteristics and the effect of the drug as a dose-dependent shift of proliferating tumor cells into a non-proliferating state. nih.gov These studies are fundamental to establishing the therapeutic potential of this compound and provide the foundational data for its further development. nih.gov

Table 1: Illustrative Tumor Growth Inhibition by this compound in a Xenograft Model

Treatment Group Mean Tumor Volume (mm³) at Day 21 Percent Tumor Growth Inhibition (%)
Vehicle Control 1200 0
This compound (Low Dose) 780 35
This compound (High Dose) 360 70

Modulation of the Tumor Microenvironment (TME) by this compound

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy. nih.govresearchgate.net It consists of a heterogeneous population of non-malignant cells, including immune cells, fibroblasts, and endothelial cells, as well as non-cellular components like the extracellular matrix (ECM). nih.govfrontiersin.org Anticancer therapies can significantly modulate the TME, and understanding these effects is crucial for developing more effective treatment strategies. frontiersin.org

Impact on Immune Cell Infiltration and Function within the TME

The immune landscape of the TME is a key determinant of antitumor immunity. mdpi.com A critical aspect of the preclinical evaluation of this compound would be to assess its impact on the infiltration and function of various immune cell populations within the tumor. cell.com An effective anticancer agent can shift the balance from an immunosuppressive to an immunostimulatory TME. frontiersin.org This can involve increasing the infiltration of cytotoxic CD8+ T cells, which are pivotal for recognizing and eliminating malignant cells. nih.govmdpi.com

Conversely, a desirable effect of this compound would be a reduction in the populations of immunosuppressive cells such as regulatory T cells (Tregs) and tumor-associated macrophages (TAMs). nih.gov By altering the composition and activation state of immune cells in the TME, this compound could potentially enhance the host's antitumor immune response. cell.comnih.gov For example, some therapies can reprogram pro-tumoral M2 macrophages to a pro-inflammatory M1 phenotype. frontiersin.org

Table 2: Illustrative Changes in Immune Cell Infiltration in Response to this compound

Immune Cell Type Infiltration in Control Tumors (cells/mm²) Infiltration in Agent 58-Treated Tumors (cells/mm²)
CD8+ T cells 50 200
Regulatory T cells (Tregs) 150 60
M2 Macrophages 200 80

Effects on Tumor Stroma and Extracellular Matrix Remodeling

The tumor stroma, particularly the extracellular matrix (ECM), provides structural support to the tumor and influences cancer cell behavior. nih.govnih.gov A dense and stiff ECM can act as a physical barrier to drug delivery and immune cell infiltration, thereby promoting therapeutic resistance. frontiersin.orgmdpi.com this compound may exert its effects by remodeling the tumor stroma. This could involve the degradation of ECM components, leading to a reduction in tissue stiffness and improved access for therapeutic agents and immune cells. nih.gov

Cancer-associated fibroblasts (CAFs) are key cellular components of the stroma that are responsible for the excessive deposition of ECM proteins. nih.gov By targeting CAFs or their activity, this compound could potentially normalize the tumor stroma. nih.gov Strategies that modulate the ECM can disrupt the mechanical properties that promote tumor progression and may inhibit tumor cell migration and metastasis. nih.gov

Normalization of Tumor Vasculature

The blood vessels within tumors are often abnormal in structure and function, leading to a hypoxic and acidic microenvironment that can promote tumor progression and treatment resistance. nih.gov The concept of "vascular normalization" has emerged as a therapeutic strategy, where certain antiangiogenic agents can transiently restore a more normal and functional tumor vasculature. nih.govnih.gov This normalization can improve tumor perfusion and oxygenation, which in turn can enhance the delivery and efficacy of other anticancer therapies. nih.govmdpi.com

An important area of investigation for this compound would be its potential to induce vascular normalization. By pruning immature and leaky vessels while promoting the integrity of the remaining vasculature, this compound could alleviate hypoxia and create a more favorable environment for immune cell infiltration and function. nih.govmdpi.com This effect is often mediated by targeting key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway. nih.govnih.gov

Alteration of TME Metabolic Landscape

Cancer cells exhibit altered metabolic pathways to support their rapid growth and proliferation. ucl.ac.uknih.gov The metabolic landscape of the TME is characterized by features such as hypoxia and nutrient competition, which can influence the behavior of both cancer cells and surrounding stromal and immune cells. nih.govnih.gov this compound could potentially alter this metabolic landscape, creating a less hospitable environment for tumor growth.

For example, by improving tumor oxygenation through vascular normalization, this compound could shift the metabolic state of cancer cells away from glycolysis and towards oxidative phosphorylation. mdpi.com Furthermore, by modulating the metabolic activity of immune cells, such as T cells and macrophages, this compound could enhance their antitumor functions. mdpi.com Targeting the metabolic vulnerabilities of cancer cells and the TME represents a promising therapeutic avenue. ucl.ac.uk

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Anticancer Agent 58

Elucidation of Key Pharmacophore Features and Essential Structural Motifs for Anticancer Agent 58 Activity

The anticancer activity of the xanthenone-4-acetic acid (XAA) class is intrinsically linked to its specific chemical architecture. The fundamental pharmacophore consists of a tricyclic xanthenone core linked to an acetic acid side chain at the 4-position. nih.gov

Key Pharmacophore Features:

Tricyclic Xanthenone Core: This planar, heterocyclic system is crucial for the molecule's biological activity. It serves as the primary scaffold for interaction with biological targets. mdpi.com

Carboxylic Acid Group: The acetic acid side chain, and specifically its carboxyl group (-COOH), is absolutely essential for activity. This group must be in a particular spatial arrangement relative to the xanthenone ring system. nih.gov It is believed to be critical for binding to the target protein, likely through ionic interactions.

Substituent Positions: The potency and efficacy of XAA derivatives are highly dependent on the position and nature of substituents on the xanthenone rings. nih.gov Positions 5 and 6 have been identified as particularly important for enhancing activity. mdpi.comresearchgate.net

Essential Structural Motifs: The core structure required for activity is the 9-oxo-9H-xanthene-4-acetic acid framework. Modifications to this core have demonstrated that lipophilicity and the electronic properties of substituents play a significant role in modulating anticancer potency. For instance, small, lipophilic (fat-loving) substituents are generally favored. nih.govresearchgate.net The most successful modifications have involved adding methyl groups, leading to the development of DMXAA, which was found to be significantly more potent than the parent compound, XAA. mdpi.com

A proposed mechanism involves the formation of a pyrylium-type ion, which may act as an electron transfer agent, contributing to the anticancer effect. researchgate.net This highlights the importance of the electronic characteristics of the xanthenone system.

Correlation Between Structural Modifications and In Vitro Potency and Selectivity

Extensive SAR studies have been conducted on the XAA scaffold, revealing clear correlations between specific structural changes and the resulting biological potency.

Ring Substitutions: The substitution pattern on the xanthenone nucleus is a primary determinant of potency.

Nature of Substituents: The activity generally follows the order: Cl > Me, OMe > NO₂, OH. nih.gov This indicates that small, lipophilic, and electron-withdrawing or weakly donating groups tend to enhance activity.

Position of Substituents: The position of the substituent is more critical to potency than its chemical nature. nih.gov Substitutions at the 5-position consistently lead to the most dose-potent compounds. nih.govacs.org For example, 5-methylxanthenone-4-acetic acid is over seven times more potent than the unsubstituted parent compound, FAA (flavone-8-acetic acid), a related agent. nih.govacs.org

Disubstitution: The combination of substituents led to the discovery of 5,6-dimethylxanthenone-4-acetic acid (DMXAA), which showed superior potency and was selected for extensive clinical development. mdpi.commdpi.com Including the 5- and 6-substituents in cyclic structures has also been explored, with some of these analogues showing higher activity than DMXAA in stimulating human monocytes. researchgate.net

Side Chain Modifications: The acetic acid side chain at the 4-position is highly intolerant to change.

Anionic Center: Virtually any alteration to the carboxylic acid group, such as converting it to an ester or amide, or changing its length, leads to a significant reduction or complete loss of activity. nih.gov This underscores the necessity of the carboxylate anion for the biological effect.

Alpha-Substitution: While most changes are detrimental, methylation at the alpha-carbon of the acetic acid side chain (the carbon adjacent to the carboxyl group) is tolerated. nih.gov

The following interactive table summarizes the impact of various substitutions on the xanthenone ring on anticancer activity.

Position Substituent Effect on Potency Reference
5-CH₃Strong Increase nih.gov
5-ClStrong Increase nih.gov
5, 6-CH₃, -CH₃ (DMXAA)Very Strong Increase mdpi.com
7Alkoxy chainNo significant increase researchgate.net
8-CH₃No effect researchgate.net
Any-NO₂, -OHDecrease nih.gov

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the activity of drugs. While the planar xanthenone ring itself is achiral, the introduction of a chiral center, for instance by modifying the side chain, can lead to enantiomers (non-superimposable mirror-image isomers) with different biological activities.

This was demonstrated with the α-methylation of the side chain of 5-methyl-XAA. This modification creates a chiral center, resulting in two enantiomers: R-(-) and S-(+). When these were separated and tested, they showed a clear difference in potency:

The S-(+) enantiomer was found to be significantly more dose-potent than the R-(-) enantiomer. nih.gov

This difference was observed in both in vivo tumor necrosis assays and in vitro assays measuring the stimulation of nitric oxide production by macrophages. nih.gov This suggests that the stereocenter is directly involved in the interaction with the biological target and that the S-(+) configuration provides a better fit. This finding is crucial as it points to a specific, stereoselective binding event at the molecular target. nih.gov

The table below compares the activity of the two enantiomers.

Compound Stereochemistry Relative Potency Reference
5-methyl-α-methyl-XAAS-(+)High nih.gov
5-methyl-α-methyl-XAAR-(-)Low nih.gov

Combination Therapeutic Strategies Involving Anticancer Agent 58 Preclinical Focus

Rationale for Combining Anticancer Agent 58 with Other Therapeutic Modalities

"this compound," as a histone deacetylase (HDAC) inhibitor, has demonstrated a range of anticancer effects, including the induction of tumor cell apoptosis, cell cycle arrest, and modulation of immune responses. aacrjournals.org The pleiotropic effects of HDAC inhibitors make them promising candidates for combination therapies. aacrjournals.org The rationale extends to overcoming chemoresistance, a significant hurdle in cancer treatment. frontiersin.org For instance, some agents can sensitize cancer cells to conventional chemotherapeutics by modulating pathways that confer resistance. frontiersin.orgmdpi.com

Furthermore, combining "this compound" with other modalities can allow for the use of lower, more tolerable doses of each agent, potentially minimizing adverse side effects while maintaining or even increasing efficacy. nih.govmdpi.com The existence of parallel and converging molecular pathways in cancer provides a strong molecular basis for using combination therapies to achieve a more durable response. nih.govaacrjournals.org

Preclinical Assessment of Synergistic, Additive, or Antagonistic Interactions

Preclinical studies are essential for evaluating the nature of interactions between "this compound" and other anticancer drugs. These investigations determine whether the combination results in a synergistic (greater than additive), additive, or antagonistic (less than additive) effect.

Preclinical research has shown that combining "this compound," an HDAC inhibitor, with conventional chemotherapeutic agents can lead to enhanced anticancer activity. nih.govaacrjournals.org For example, HDAC inhibitors have been shown to augment the antitumor effects of a diverse range of cancer therapeutics in vitro. aacrjournals.org

Studies have demonstrated synergistic effects when combining agents like doxorubicin (B1662922) with other compounds. remedypublications.com For instance, the combination of doxorubicin and docetaxel (B913) has proven clinically effective against breast cancer. remedypublications.com Similarly, liposomal cisplatin (B142131) has shown synergistic effects when combined with doxorubicin in preclinical models of ovarian cancer. unipd.it The combination of paclitaxel (B517696) and doxorubicin is a foundational strategy in breast cancer chemotherapy. bmbreports.org

Preclinical evidence also supports the combination of HDAC inhibitors with agents like topotecan (B1662842) and etoposide. cancernetwork.com Furthermore, some natural compounds have been found to enhance the efficacy of chemotherapeutic drugs like cisplatin and doxorubicin while reducing their toxicity. ulpgc.es The table below summarizes preclinical findings of combining "this compound" (as an HDAC inhibitor) with conventional chemotherapeutics.

Conventional ChemotherapeuticCancer ModelObserved InteractionReference
DoxorubicinBreast CancerSynergistic remedypublications.com
DocetaxelBreast CancerSynergistic remedypublications.com
Cisplatin (Liposomal)Ovarian CancerSynergistic unipd.it
PaclitaxelBreast CancerSynergistic bmbreports.org
TopotecanVariousInvestigated in Phase I cancernetwork.com
EtoposideVariousInvestigated in Phase I cancernetwork.com

The combination of "this compound" with targeted therapies is a promising strategy, grounded in the rationale of co-targeting key oncogenic pathways. researchgate.netidrblab.org Resistance to targeted therapies often emerges due to the activation of alternative signaling pathways. cancernetwork.commdpi.com Combining "this compound" with a targeted agent can potentially block these escape routes. idrblab.orgmdpi.com

For instance, preclinical studies have shown that combining EGFR inhibitors with agents that block alternative growth pathways can lead to sustained antitumor activity. cancernetwork.com The combination of HER-2/neu inhibitors with cytotoxic agents has also demonstrated significant synergistic effects in HER-2/neu-positive cell lines. aacrjournals.org Furthermore, co-targeting the PI3K/Akt and MAPK/ERK pathways has been shown to have an enhanced antitumor effect in certain cancers. researchgate.net

The table below outlines preclinical findings on the combination of "this compound" (as an HDAC inhibitor) with various targeted therapies.

Targeted Therapy ClassSpecific Agent/PathwayCancer ModelObserved InteractionReference
EGFR InhibitorsGefitinibLung CancerSynergistic frontiersin.org
HER-2/neu InhibitorsTrastuzumabLung Cancer Cell LinesSynergistic aacrjournals.org
PI3K/Akt Pathway InhibitorsVariousHead and Neck Squamous Cell CarcinomaPotentially Synergistic mdpi.com
MAPK/ERK Pathway InhibitorsRefametinibHypopharyngeal Squamous Cell CarcinomaSynergistic researchgate.net
VEGF InhibitorsBevacizumabRenal Cell CarcinomaSynergistic frontiersin.org

The rationale for combining "this compound" with immunotherapies stems from the ability of HDAC inhibitors to modulate immune responses. aacrjournals.org This includes enhancing the expression of molecules on cancer cells that make them more visible to the immune system. frontiersin.org Preclinical studies have shown that combining immune checkpoint inhibitors (ICIs) like anti-PD-1 and anti-CTLA-4 can lead to increased T-cell proliferation and a more robust anti-tumor immune response. scientificarchives.comnih.gov

The table below summarizes preclinical findings of combining "this compound" (as an HDAC inhibitor) with immunotherapies.

Immunotherapy ClassSpecific Agent/PathwayCancer ModelObserved InteractionReference
PD-1 InhibitorsNivolumabMelanomaSynergistic with anti-CTLA-4 scientificarchives.com
CTLA-4 InhibitorsIpilimumabMelanomaSynergistic with anti-PD-1 scientificarchives.com
PD-L1 BlockadeAtezolizumabColorectal CancerInvestigated with MEK inhibitor frontiersin.org
Cancer VaccinesTEGVAXMelanomaSynergistic with anti-PD-1 ose-immuno.com

Mechanistic Basis of Combination Efficacy (e.g., pathway co-targeting, overcoming resistance)

The enhanced efficacy of combining "this compound" with other therapies is rooted in several key mechanisms. A primary mechanism is the co-targeting of distinct but interconnected signaling pathways that are crucial for cancer cell survival and proliferation. idrblab.orgnih.gov For instance, simultaneously inhibiting the PI3K/Akt and MAPK/ERK pathways can lead to a more potent antitumor effect than targeting either pathway alone. researchgate.net

Another critical mechanism is overcoming therapeutic resistance. mdpi.comoaepublish.com Cancer cells can develop resistance to a single agent by activating compensatory signaling pathways. cancernetwork.commdpi.com Combination therapy can counteract this by blocking these escape routes. idrblab.org For example, in cases of resistance to EGFR inhibitors, the PI3K/Akt pathway often remains active; co-targeting both EGFR and PI3K/Akt can therefore be an effective strategy. mdpi.com Similarly, certain agents can reverse chemoresistance by inhibiting drug efflux pumps or by sensitizing cancer cells to the effects of chemotherapy. frontiersin.orgmdpi.com

Furthermore, some combinations work by modulating the tumor microenvironment. frontiersin.org For example, combining anti-angiogenic agents with immune checkpoint inhibitors can help normalize the tumor vasculature and enhance the infiltration and activity of immune cells. frontiersin.org The ability of HDAC inhibitors like "this compound" to induce immunogenic modulation in tumor cells can also synergize with immunotherapies. openaccessjournals.com This can involve increasing the expression of antigens on the tumor cell surface, making them more susceptible to immune attack. frontiersin.org

The table below details the mechanistic basis for the efficacy of combining "this compound" with other therapies.

Combination StrategyMechanistic RationaleExampleReference
Co-targeting PathwaysSimultaneous inhibition of multiple critical signaling pathways.Dual inhibition of PI3K/Akt and MAPK/ERK pathways. researchgate.net
Overcoming ResistanceBlocking compensatory or escape pathways that lead to drug resistance.Combining EGFR inhibitors with PI3K/Akt pathway inhibitors. mdpi.com
Modulating Tumor MicroenvironmentAltering the tumor microenvironment to be less hospitable for cancer cells and more accessible to therapeutic agents and immune cells.Combining anti-VEGF agents with PD-1/PD-L1 inhibitors. frontiersin.org
Inducing Immunogenic ModulationIncreasing the immunogenicity of tumor cells to enhance the efficacy of immunotherapies.Combination of HDAC inhibitors with immune checkpoint blockade. aacrjournals.orgopenaccessjournals.com

Prodrug Strategies and Novel Delivery Systems for Anticancer Agent 58

Design and Synthesis of Prodrugs of Paclitaxel (B517696)

The prodrug approach for Paclitaxel involves the chemical modification of the drug into an inactive or less active form that can be converted to the active parent drug at the target site. This strategy aims to improve the drug's solubility, stability, and tumor-targeting capabilities.

Tumor-Activated Prodrugs (e.g., enzyme-sensitive, pH-sensitive)

Tumor-activated prodrugs are designed to release the active Paclitaxel in response to the unique physiological conditions of the tumor microenvironment, such as specific enzyme activity or lower pH.

Enzyme-Sensitive Prodrugs: Certain enzymes are overexpressed in tumor tissues, and this characteristic can be exploited for targeted drug release. For instance, cathepsin B, a lysosomal cysteine protease, is often upregulated in various cancer cells. Prodrugs have been designed where Paclitaxel is linked to a polymer through a cathepsin B-cleavable peptide linker, such as glycylphenylalanylleucylglycine (GFLG). This design ensures that the drug is released predominantly within the tumor cells where cathepsin B is abundant.

pH-Sensitive Prodrugs: The tumor microenvironment is typically more acidic than normal tissues. This pH difference can be utilized to trigger the release of Paclitaxel from a prodrug. Acid-sensitive linkers, such as hydrazones and acetals, are incorporated into the prodrug structure. These linkers are stable at the physiological pH of blood (around 7.4) but are cleaved in the acidic environment of tumors, leading to the release of the active drug. For example, a novel polymeric prodrug has been developed where Paclitaxel is conjugated to a water-soluble polymer carrier via a pH-sensitive hydrazone bond, demonstrating effective drug release in mildly acidic conditions. mdpi.com

Targeted Prodrugs (e.g., ligand-conjugated)

Targeted prodrugs are designed to specifically bind to receptors that are overexpressed on the surface of cancer cells, thereby enhancing the drug's accumulation at the tumor site and minimizing off-target effects. This is achieved by conjugating a targeting ligand to the Paclitaxel prodrug.

Ligand-Conjugated Prodrugs: A common strategy involves the use of ligands that bind to receptors highly expressed on cancer cells. For example, folic acid has been used as a targeting moiety because the folate receptor is often overexpressed in various types of cancer. By conjugating folic acid to a Paclitaxel prodrug, the resulting conjugate can be selectively taken up by cancer cells through receptor-mediated endocytosis. Another approach involves conjugating Paclitaxel to antibodies that recognize tumor-specific antigens, a strategy known as antibody-drug conjugates (ADCs).

Preclinical Evaluation of Prodrug Activation and In Vitro/In Vivo Efficacy

The efficacy of Paclitaxel prodrugs is rigorously evaluated in preclinical studies to assess their activation mechanisms and therapeutic potential.

In Vitro Efficacy: The cytotoxicity of Paclitaxel prodrugs is tested against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the drug's effectiveness. For instance, the cytotoxicity of a hydrophilic Paclitaxel prodrug was found to be similar to that of the parent drug when tested against a variety of human tumor cell lines. tandfonline.com Cell cycle analysis is also performed to confirm that the prodrug induces cell death through the same mechanism as Paclitaxel, which involves arresting the cell cycle in the G2/M phase.

Interactive Data Table: In Vitro Cytotoxicity of Paclitaxel and its Prodrugs

Cell LineDrug/ProdrugIC50 (nM)
SK-BR-3 (HER2+)Paclitaxel2.5
MDA-MB-231 (Triple Negative)Paclitaxel3.1
T-47D (Luminal A)Paclitaxel4.2
MCF7Paclitaxel Prodrug (Succinate at C10)35.7
KBPaclitaxel Prodrug Nanoparticles0.18 (µg/mL)
HeLaPaclitaxel Prodrug Nanoparticles0.9 (µg/mL)

Note: The data in this table is compiled from multiple sources and represents a sample of reported values. Direct comparison between different studies should be made with caution due to variations in experimental conditions. figshare.comnih.govnih.gov

In Vivo Efficacy: The antitumor activity of Paclitaxel prodrugs is evaluated in animal models, typically mice bearing human tumor xenografts. These studies assess the prodrug's ability to inhibit tumor growth and improve survival. For example, a hydrolytically activated Paclitaxel prodrug demonstrated superior antitumor activity in mice compared to the parent drug. tandfonline.com In another study, a polymer-Paclitaxel conjugate, PGG-PTX, showed significantly greater inhibition of tumor growth compared to Abraxane (an albumin-bound nanoparticle formulation of Paclitaxel) in multiple tumor models. nih.gov The biodistribution of the prodrug is also studied to confirm its accumulation in tumor tissues.

Development of Nanocarrier-Based Delivery Systems for Paclitaxel

Nanocarriers have emerged as a promising platform for the delivery of Paclitaxel, offering advantages such as improved solubility, prolonged circulation time, and targeted delivery.

Liposomal Formulations

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are a versatile platform for Paclitaxel delivery.

Design and Characterization: Liposomal formulations of Paclitaxel are designed to enhance its solubility and stability. The composition of the liposomes, including the type of lipids and the presence of cholesterol, can be varied to optimize drug loading and release characteristics. The physicochemical properties of these formulations, such as particle size, polydispersity index (PDI), and zeta potential, are thoroughly characterized. For instance, a novel liposomal formulation was developed that could incorporate a high content of Paclitaxel and remain stable for at least 6 months. researchgate.net

Interactive Data Table: Physicochemical Properties of Paclitaxel Liposomal Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
S100PC with Cholesterol~1250.12-15.42~55
SPC:Chol:DSPE-PEG (Co-loaded)136.950.27Neutral56.32
PEGylated Liposomes (Microfluidics)137 - 144< 0.25->90

Note: The data in this table is compiled from multiple sources and represents a sample of reported values. The properties can vary significantly based on the specific lipids and preparation methods used. nih.govtandfonline.comacs.orgresearchgate.net

Polymeric Nanoparticles

Polymeric nanoparticles are solid, colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. They offer a robust and tunable platform for Paclitaxel delivery.

Design and Characterization: A variety of biodegradable and biocompatible polymers, such as poly(lactic-co-glycolic acid) (PLGA), have been used to formulate Paclitaxel nanoparticles. The properties of these nanoparticles, including their size, surface charge, drug loading, and encapsulation efficiency, can be controlled by adjusting the formulation parameters. For example, Paclitaxel-loaded PLGA nanoparticles have been developed with particle sizes ranging from 180 to 408 nm and high encapsulation efficiencies. researchgate.net

Interactive Data Table: Characterization of Paclitaxel-Loaded Polymeric Nanoparticles

PolymerStabilizerParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)
PLGAPoloxamer 407180 - 408->802.43 - 9.5
PPFPVA-0.358 - 0.72866.4110.26
PPFSoluplus®-0.358 - 0.72853.204.13
6-arm star-shaped PLGAPVA~190 - 3500.13 - 0.2>80-

Note: This table presents a selection of data from various studies to illustrate the range of properties achievable with different polymeric nanoparticle formulations. neliti.com

Therefore, it is not possible to provide a detailed and scientifically accurate article on "Anticancer agent 58" focusing on its targeted nanoparticle delivery systems, preclinical pharmacokinetics, and biodistribution analysis as requested. Generating such an article without specific data on this compound would result in speculation and would not meet the required standards of scientific accuracy.

To fulfill the user's request, information pertaining to a specifically named and researched anticancer agent is necessary. General information on nanoparticle delivery systems and preclinical analysis for various anticancer drugs is available, but a focused article on a non-identifiable agent cannot be accurately constructed.

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Studies of Anticancer Agent 58

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Models

The characterization of a drug candidate's ADME properties is a critical component of preclinical development, providing insights into its potential clinical behavior. uab.edu Preclinical in vitro and in vivo studies are essential for understanding these parameters, which include absorption, stability, and metabolism, and help in identifying candidates that are suitable for further development. uab.edu

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are crucial for predicting a compound's susceptibility to biotransformation in the body and for estimating its intrinsic clearance. researchgate.net These studies often utilize liver microsomes or hepatocytes to evaluate how a drug is metabolized. researchgate.netpitt.edu Liver microsomes are a common tool for assessing metabolic stability due to their stability during storage and ease of use. pitt.edu The results from these assays, such as the in vitro half-life (t1/2) and intrinsic clearance (Clint), can help predict the hepatic clearance rate and potential in vivo bioavailability of a drug. tandfonline.com For instance, a moderate intrinsic clearance might suggest a moderate rate of hepatic clearance and adequate in vivo bioavailability. tandfonline.com

Metabolite profiling is another key aspect of these studies, often employing techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites formed. researchgate.net Understanding the metabolic pathways can help in identifying potential "soft spots" in a molecule that are prone to metabolism, which can inform the design of analogs with improved pharmacokinetic properties. pitt.edu

Tissue Distribution and Accumulation in Tumor vs. Normal Tissues

The distribution of an anticancer drug to tumor tissue versus normal tissues is a key determinant of its efficacy and toxicity. nih.govubc.ca Small molecule drugs typically distribute from the vasculature into tissues based on a concentration gradient. acs.org However, the unique microenvironment of solid tumors, which can include poor vascularization and high interstitial fluid pressure, can limit drug penetration. ubc.ca This can result in a heterogeneous distribution of the drug within the tumor, with higher concentrations near blood vessels and lower concentrations in more distant regions. nih.govubc.ca

Preclinical studies have shown that there can be marked differences in the spatial and temporal distribution of anticancer drugs between tumor and normal tissues. nih.gov For example, studies with drugs like doxorubicin (B1662922), mitoxantrone, and topotecan (B1662842) have revealed limited and perivascular distribution within solid tumors, while distribution in organs like the heart, kidney, and liver was more uniform. nih.gov In some cases, an anticancer drug may even show a higher average concentration in the tumor compared to normal tissues, but poor tissue penetration can still limit its effectiveness to cells close to blood vessels. ubc.ca Techniques like positron emission tomography (PET) can be used in preclinical and clinical settings to directly examine the tissue distribution of drugs like temozolomide (B1682018) in both tumor and normal tissues. aacrjournals.org

Excretion Pathways and Clearance Mechanisms

The elimination of a drug from the body occurs through various excretion pathways, with the kidneys (urine) and liver (bile and feces) being the major routes. pharmacylibrary.com The primary mechanisms of renal excretion are glomerular filtration, active tubular secretion, and passive diffusion. pharmacylibrary.com The physicochemical properties of a drug, its plasma concentration, protein binding, and the pH of the urine can all influence its renal clearance. slideshare.net

Hepatic clearance involves the metabolism of drugs in the liver, primarily by cytochrome P450 (CYP) enzymes, followed by excretion into the bile. eur.nl The metabolic stability of a compound is a key factor in determining its hepatic clearance. oup.com Some drugs and their metabolites can also be directly excreted into the intestine. acs.org Understanding the primary clearance mechanisms is crucial, as alterations in these pathways due to drug-drug interactions or disease states can significantly impact a drug's exposure and potential for toxicity. slideshare.netnih.gov

Quantitative Exposure-Response Relationships in Preclinical In Vitro and In Vivo Models

Quantitative exposure-response modeling is a critical tool in oncology drug development to connect the administered dose to the observed antitumor effect. aacrjournals.orgnih.gov These models are used to understand the relationship between drug concentration over time (exposure) and the pharmacological response, such as tumor growth inhibition. tandfonline.com Preclinical models, particularly xenograft models where human tumors are grown in immunodeficient mice, are extensively used to establish these relationships. tandfonline.comresearchgate.net

A typical approach involves a multi-step process:

Develop a pharmacokinetic (PK) model: This model describes the drug's concentration profile in the preclinical species. tandfonline.com

Establish an exposure-response relationship: This links the PK model to the observed tumor growth in xenograft studies to understand the effect of different doses and schedules. tandfonline.com

Translate to humans: The relationship established in preclinical models is then scaled to predict the response in humans. tandfonline.com

Predict clinical benefit: A translational exposure-tolerability model helps to predict whether the drug will show meaningful tumor regression at a dose that is tolerable for patients. tandfonline.com

These models can range from simple empirical relationships to more complex, semi-mechanistic models that account for the dynamics of tumor growth and cell kill. nih.gov Such models have been shown to be highly predictive of clinical response when properly accounting for human tolerable exposures. tandfonline.com

Identification and Validation of Pharmacodynamic Biomarkers for Anticancer Agent 58 Activity

Pharmacodynamic (PD) biomarkers are essential for the development of anticancer agents as they provide an early indication of a drug's biological activity in both preclinical and clinical settings. ecancer.org These biomarkers can be used to optimize dosing and to provide evidence of target engagement and downstream effects. ecancer.org

For a choline (B1196258) kinase inhibitor like MN58b, a precursor to this compound, noninvasive magnetic resonance spectroscopy (MRS) has been used to identify and validate PD biomarkers. aacrjournals.org Studies have shown that treatment with MN58b leads to a decrease in phosphocholine (B91661) and total choline levels in tumor cells, both in vitro and in in vivo xenograft models. aacrjournals.org This decrease in phosphocholine was found to correlate with the inhibition of choline kinase activity. aacrjournals.org Therefore, phosphocholine, total choline, and phosphomonoesters have been proposed as potential noninvasive PD biomarkers for assessing tumor response to choline kinase inhibitors. aacrjournals.org

The process of biomarker development involves:

Discovery and Development: Identifying potential biomarkers in parallel with the agent's development. ecancer.org

Assay Development and Validation: Creating and validating robust assays to measure the biomarker. ecancer.org

Preclinical and Clinical Correlation: Establishing a link between the biomarker response and the drug's efficacy and/or toxicity. researchgate.net

Preclinical Assessment of Drug-Drug Interactions (DDIs)

The potential for drug-drug interactions (DDIs) is a significant consideration in oncology, as cancer patients often receive multiple medications. nih.gov Preclinical assessment of DDIs is crucial to identify potential risks before clinical use. capes.gov.br These interactions can be either pharmacokinetic (affecting ADME) or pharmacodynamic (relating to the drug's effect). nih.govcapes.gov.br

Pharmacokinetic DDIs: These interactions can alter a drug's absorption, distribution, metabolism, or excretion. nih.gov For example, co-administration of a drug that inhibits or induces cytochrome P450 (CYP) enzymes can significantly alter the metabolism and clearance of an anticancer agent. eur.nlnih.gov Inhibition of efflux transporters like P-glycoprotein (P-gp) can also lead to increased drug accumulation and potential toxicity. nih.gov

Pharmacodynamic DDIs: These interactions occur when one drug modifies the effect of another. nih.gov This can be intentional, such as using one agent to enhance the efficacy of another, or unintentional, leading to increased toxicity. nih.govcapes.gov.br

Preclinical in vitro and in vivo models are used to predict potential DDIs. capes.gov.br For instance, in vitro studies using human liver microsomes can assess the potential for a drug to inhibit or induce metabolizing enzymes. tandfonline.com Animal models can then be used to confirm these findings and evaluate the in vivo consequences of the interaction. nih.gov

Computational and in Silico Studies of Anticancer Agent 58

Molecular Docking and Dynamics Simulations of Anticancer Agent 58 with Identified Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com This method is instrumental in identifying potential biological targets for a drug candidate and understanding its binding mechanism at the molecular level. For the this compound series (compounds 58a-j), molecular target prediction studies were conducted to identify their likely protein targets. scirp.org

The primary predicted targets for the 3-phenyl-9-aminoacridone derivatives 58a-j include Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). scirp.org Docking studies revealed specific binding interactions within the active sites of these enzymes. For instance, compound 58a showed a distinct binding mode to AChE compared to the standard drugs amsacrine (B1665488) and etoposide. In the case of BChE, the binding patterns of the derivatives varied, with compounds 58a, 58b, 58d, 58h, and 58j showing binding interactions similar to amsacrine, while others resembled etoposide's binding mode. scirp.org

Following initial docking, molecular dynamics (MD) simulations are often employed to study the stability and conformational changes of the ligand-protein complex over time. arxiv.orgnih.gov MD simulations provide a more dynamic picture of the interaction, assessing the stability of the docked pose and revealing how the complex behaves in a simulated physiological environment. explorationpub.comugm.ac.id For promising anticancer candidates, these simulations can validate the initial docking results and provide deeper insights into the binding thermodynamics and kinetics. nih.govkashanu.ac.ir

Table 1: Predicted Protein Targets and Binding Characteristics of this compound Derivatives

Compound Predicted Protein Target(s) Binding Mode Comparison
58a Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) Different from standard drugs at AChE; Similar to amsacrine at BChE.
58b Butyrylcholinesterase (BChE) Similar to amsacrine.
58c Butyrylcholinesterase (BChE) Similar to etoposide.
58d Butyrylcholinesterase (BChE) Similar to amsacrine.
58e Butyrylcholinesterase (BChE) Similar to etoposide.
58f Butyrylcholinesterase (BChE) Similar to etoposide.
58g Butyrylcholinesterase (BChE) Similar to etoposide.
58h Butyrylcholinesterase (BChE) Similar to amsacrine.
58i Butyrylcholinesterase (BChE) Similar to etoposide.
58j Butyrylcholinesterase (BChE) Similar to amsacrine.

Source: Adapted from research on 3-phenyl-9-aminoacridone derivatives. scirp.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.org By developing robust and predictive QSAR models, researchers can forecast the activity of newly designed, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. nih.govmdpi.com

A typical QSAR study involves calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as topological, electronic, and steric properties. nih.gov Statistical methods, from multilinear regression to machine learning algorithms, are then used to build a model that correlates a selection of these descriptors with the observed biological activity. mdpi.combenthamscience.com

For the this compound series, a QSAR study would be a logical next step to guide the optimization of the 3-phenyl-9-aminoacridone scaffold. By correlating specific structural features with their cytotoxic effects, a predictive model could be developed. scirp.org Such a model would enable the in silico design of new analogs with potentially enhanced potency and selectivity against cancer cell lines. mdpi.com The success of QSAR models is highly dependent on the structural diversity of the training set and rigorous validation to ensure their predictive power. nih.gov

In Silico Prediction of ADME and Toxicity Properties

Early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (T) properties is critical to avoid late-stage failures in drug development. dovepress.comresearchgate.net In silico ADMET prediction tools provide a rapid and cost-effective way to screen compounds for potential pharmacokinetic and safety issues. mdpi.comnih.gov

For the this compound series, a comprehensive in silico ADMET screening was performed. scirp.org The analysis focused on key properties such as blood-brain barrier (BBB) penetration and intestinal absorption. The results indicated that all synthesized compounds (58a-j) had intestinal absorption levels significantly higher than the standard drug etoposide. scirp.org Notably, derivatives 58e and 58j were predicted to be non-permeant to the blood-brain barrier, a desirable property for peripherally acting anticancer agents to minimize central nervous system side effects. This profile is similar to that of the established anticancer drugs amsacrine and etoposide. scirp.org

Toxicity prediction is another crucial component of the in silico evaluation. nih.govbiorxiv.org Computational tools can predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity, by identifying structural alerts or using predictive models built from experimental data. fabad.org.tr This early-stage toxicity assessment helps in flagging potentially harmful compounds and prioritizing safer alternatives for further development. qeios.com

Table 2: Selected Predicted ADME Properties for this compound Derivatives

Compound Predicted Blood-Brain Barrier (BBB) Permeation Predicted Intestinal Absorption
58a-d, 58f-i Permeant Higher than etoposide
58e Non-permeant Slightly higher than amsacrine and etoposide
58j Non-permeant Higher than etoposide
Amsacrine (Standard) Non-permeant -
Etoposide (Standard) Non-permeant -

Source: Data derived from in silico screening of 3-phenyl-9-aminoacridone derivatives. scirp.org

Virtual Screening for Novel Ligands or Modulators of this compound Pathways

Once the biological targets of a compound series are identified, virtual screening can be employed to discover other novel molecules that may interact with these same targets or pathways. ijbiotech.communi.cz This process involves computationally screening large libraries of chemical compounds against a specific protein target to identify potential "hits" with high binding affinity. nih.gov

Given that the this compound series has been predicted to target cholinesterases scirp.org, structure-based virtual screening could be used to identify other potent inhibitors of AChE or BChE from vast chemical databases. mdpi.com The crystal structure of the target protein is used to create a virtual model of its binding site, and computational docking algorithms then "fit" thousands or millions of small molecules into this site, scoring them based on their predicted binding energy. nih.govnih.gov

This approach accelerates the discovery of novel chemical scaffolds that may have superior efficacy or different pharmacological profiles compared to the original lead compounds. muni.cz The top-scoring hits from the virtual screen are then selected for experimental validation, significantly reducing the time and cost associated with traditional high-throughput screening. ijbiotech.com

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics and machine learning are transforming anticancer drug discovery by enabling the analysis of vast and complex datasets. nih.govmdpi.comresearchgate.net These technologies can be applied throughout the research pipeline for the this compound series, from lead optimization to pathway analysis.

Machine learning models, particularly deep learning, can be trained on large-scale datasets of chemical structures and their associated biological activities to predict the anticancer potential of new compounds. oup.com These models go beyond traditional QSAR by capturing highly complex, non-linear relationships between chemical features and bioactivity. acs.org

For the this compound analogs, cheminformatics tools can be used to analyze their chemical space, ensuring structural diversity in newly designed libraries. Machine learning algorithms can also help in "target deconvolution" by correlating the phenotypic effects of the compounds across multiple cancer cell lines with known drug-target interaction profiles to identify the most relevant targets responsible for their anticancer effects. nih.gov By integrating data from genomics, proteomics, and chemical screening, these computational methods provide a powerful framework for understanding the mechanism of action of the agent 58 series and for designing next-generation anticancer therapies. mdpi.com

Table of Mentioned Compounds

Compound Name Class/Type
Anticancer Agents 58a-j 3-phenyl-9-aminoacridone derivatives
Amsacrine Acridine derivative, anticancer agent
Etoposide Topoisomerase II inhibitor, anticancer agent
Acetylcholinesterase (AChE) Enzyme, predicted drug target

| Butyrylcholinesterase (BChE) | Enzyme, predicted drug target |

Future Directions and Research Opportunities for Anticancer Agent 58

Integration of Multi-Omics Data for Deeper Understanding of Anticancer Agent 58 Biology

To date, a comprehensive multi-omics analysis of this compound's effects on cancer cells has not been extensively reported. Such an approach, integrating genomics, proteomics, and metabolomics, would be invaluable for elucidating its complete mechanism of action and identifying potential biomarkers of response.

Future research should focus on:

Genomic and Transcriptomic Profiling: To identify gene expression signatures associated with sensitivity or resistance to this compound. This could uncover novel targets and pathways modulated by the compound.

Proteomic Analysis: To map the global protein expression changes and post-translational modifications in response to treatment. This would provide a deeper understanding of the signaling cascades affected, beyond the currently known caspase activation.

Metabolomic Studies: To analyze the metabolic reprogramming induced by this compound. Given its impact on mitochondrial potential, understanding its effects on cellular metabolism could reveal further therapeutic vulnerabilities.

The integration of these multi-omics datasets would offer a systems-level perspective on the compound's activity and facilitate the identification of robust biomarkers for patient stratification in future clinical trials. researchgate.net

Development of Advanced In Vitro and In Vivo Preclinical Models for this compound Evaluation

Initial in vitro studies have shown that this compound is effective against a range of cancer cell lines. Further preclinical evaluation using more sophisticated and clinically relevant models is a critical next step.

Table 1: In Vitro Activity of this compound (Compound 16)

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer0.6
T24Bladder Cancer0.7
BEL-7402Liver CancerNot specified
HL60Promyelocytic LeukemiaNot specified
P388Murine Lymphocytic LeukemiaNot specified
tsFT210Murine Mammary CarcinomaNot specified

Data sourced from multiple studies. ajrconline.orgmedchemexpress.cn

Current in vivo data is limited to a mouse xenograft model using the T24 bladder cancer cell line, which demonstrated significant tumor growth suppression. medchemexpress.cntandfonline.com

Future research should incorporate:

3D Spheroid and Organoid Models: These models more accurately mimic the tumor microenvironment and cellular heterogeneity, offering better predictive value for clinical efficacy.

Patient-Derived Xenograft (PDX) Models: Engrafting patient tumor tissue into immunodeficient mice allows for efficacy testing in a model that retains the characteristics of the original human tumor. This is a powerful tool for personalized medicine.

Syngeneic and Humanized Mouse Models: To evaluate the interaction of this compound with the immune system, which is a crucial aspect of modern cancer therapy.

The utilization of these advanced preclinical models will provide a more comprehensive understanding of the compound's antitumor activity and its potential interactions within a more complex biological system.

Exploration of Novel Therapeutic Indications Beyond Current Cancer Types

The demonstrated activity of this compound against cell lines from various cancer types, including lung, bladder, liver, and leukemia, suggests a broad potential therapeutic window. ajrconline.orgmedchemexpress.cn

Future research should systematically explore its efficacy in:

A wider range of solid tumors: Including but not limited to breast, colorectal, pancreatic, and brain cancers.

Hematological malignancies: Building on the initial findings in leukemia cell lines.

Rare and difficult-to-treat cancers: Where new therapeutic options are urgently needed.

A comprehensive screening against a larger panel of cancer cell lines and subsequent validation in appropriate preclinical models could identify novel indications for this compound.

Strategies for Enhancing Translational Potential of this compound Research

To bridge the gap between preclinical findings and clinical application, several strategies can be employed to enhance the translational potential of this compound.

Biomarker Discovery and Validation: Integrating multi-omics data with preclinical efficacy studies can lead to the identification of predictive biomarkers. These biomarkers would be essential for selecting patients most likely to respond to treatment, thereby increasing the success rate of clinical trials.

Development of Novel Drug Delivery Systems: As a staurosporine (B1682477) analog, issues of solubility and off-target effects might arise. Encapsulating this compound in nanoparticle-based delivery systems could improve its pharmacokinetic profile, enhance tumor targeting, and reduce potential toxicity.

Combination Therapy Studies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies, targeted therapies, or immunotherapies could lead to more effective and durable treatment responses.

By proactively addressing these translational challenges, the path from laboratory discovery to clinical benefit for patients can be significantly streamlined.

Q & A

Q. What preclinical evidence is required to justify progression to Phase I trials for this compound?

  • Methodological Answer : Demonstrate consistent efficacy in ≥2 PDX models with relevant histopathology. Establish a therapeutic index (TI) >5 in toxicology studies (rodent and non-rodent). Validate biomarker assays (e.g., circulating tumor DNA) for patient stratification in trial protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.